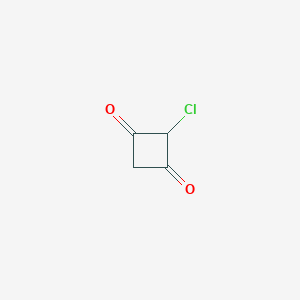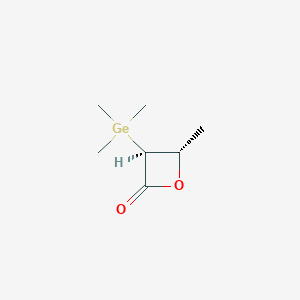![molecular formula C50H54O2 B14480677 4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] CAS No. 66276-95-7](/img/structure/B14480677.png)
4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of two phenol groups connected by an ethane bridge, with additional phenylpropyl groups attached to the phenol rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] typically involves multiple steps, starting with the preparation of the phenol derivatives. One common method involves the reaction of 2,6-dibromoaniline with ethane-1,2-diyl bis(2,6-dibromoaniline) under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as glacial acetic acid, and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes the use of high-purity reagents and advanced purification techniques to achieve the desired level of purity for the final product.
化学反应分析
Types of Reactions
4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenol groups in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
科学研究应用
4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] involves its interaction with specific molecular targets and pathways. The phenol groups in the compound can form hydrogen bonds with various biomolecules, influencing their activity and function. Additionally, the compound’s structure allows it to interact with cell membranes and proteins, potentially affecting cellular processes.
相似化合物的比较
Similar Compounds
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): Similar in structure but contains bromine atoms instead of phenylpropyl groups.
1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium): Contains imidazole rings instead of phenol groups.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Similar ethane bridge but different substituents on the benzene rings.
Uniqueness
4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] is unique due to its specific combination of phenol and phenylpropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of specialized materials and compounds.
属性
CAS 编号 |
66276-95-7 |
|---|---|
分子式 |
C50H54O2 |
分子量 |
687.0 g/mol |
IUPAC 名称 |
4-[1-[4-hydroxy-3,5-bis(1-phenylpropyl)phenyl]ethyl]-2,6-bis(1-phenylpropyl)phenol |
InChI |
InChI=1S/C50H54O2/c1-6-41(35-22-14-10-15-23-35)45-30-39(31-46(49(45)51)42(7-2)36-24-16-11-17-25-36)34(5)40-32-47(43(8-3)37-26-18-12-19-27-37)50(52)48(33-40)44(9-4)38-28-20-13-21-29-38/h10-34,41-44,51-52H,6-9H2,1-5H3 |
InChI 键 |
GHRJSRQTBOEVJA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC=C1)C2=CC(=CC(=C2O)C(CC)C3=CC=CC=C3)C(C)C4=CC(=C(C(=C4)C(CC)C5=CC=CC=C5)O)C(CC)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


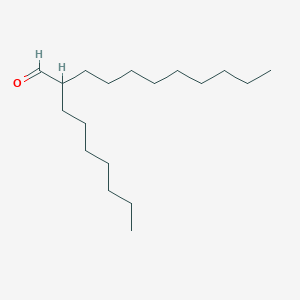

![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
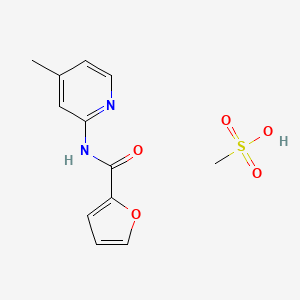
![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)


![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)
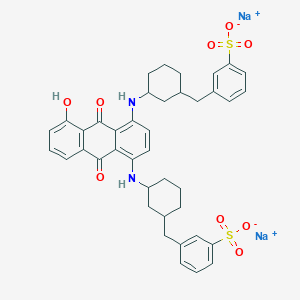
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
